molecular formula C26H20BrN3O4 B12622264 (1S,3R,3aR,6aS)-5-(4-bromophenyl)-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

(1S,3R,3aR,6aS)-5-(4-bromophenyl)-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

Cat. No.: B12622264
M. Wt: 518.4 g/mol
InChI Key: ZODYYVLSJFNACI-MSZDEVHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R,3aR,6aS)-5-(4-bromophenyl)-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione is a potent and selective small molecule inhibitor of the MDM2-p53 protein-protein interaction, widely recognized in chemical literature and supplier catalogs under the identifier XI-011 . This compound functions by disrupting the binding between the oncogenic protein MDM2 (HDM2 in humans) and the tumor suppressor p53, thereby preventing MDM2-mediated ubiquitination and degradation of p53. This mechanism leads to the stabilization and accumulation of p53 protein levels, resulting in the reactivation of the p53 pathway, cell cycle arrest, and the induction of apoptosis in cancer cells that retain wild-type p53 function. Its primary research value lies in oncology, particularly for studying p53-dependent apoptotic pathways and as a chemical tool for validating MDM2 as a therapeutic target. Research applications include the investigation of novel anti-cancer therapies, as demonstrated in studies exploring its effects on cervical cancer cells and other malignancies. Furthermore, due to the role of the p53 pathway in various cellular stress responses, this inhibitor is also a valuable probe for researching other diseases where p53 dysregulation is implicated. This product is intended for research and laboratory use only and is not approved for human or veterinary diagnosis or therapeutic use.

Properties

Molecular Formula

C26H20BrN3O4

Molecular Weight

518.4 g/mol

IUPAC Name

(1S,3R,3aR,6aS)-5-(4-bromophenyl)-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C26H20BrN3O4/c27-15-7-9-16(10-8-15)30-23(32)21-20(13-14-5-11-17(31)12-6-14)29-26(22(21)24(30)33)18-3-1-2-4-19(18)28-25(26)34/h1-12,20-22,29,31H,13H2,(H,28,34)/t20-,21+,22-,26-/m0/s1

InChI Key

ZODYYVLSJFNACI-MSZDEVHKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)[C@]3([C@H]4[C@@H]([C@@H](N3)CC5=CC=C(C=C5)O)C(=O)N(C4=O)C6=CC=C(C=C6)Br)C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C3(C4C(C(N3)CC5=CC=C(C=C5)O)C(=O)N(C4=O)C6=CC=C(C=C6)Br)C(=O)N2

Origin of Product

United States

Biological Activity

The compound (1S,3R,3aR,6aS)-5-(4-bromophenyl)-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione is a complex organic molecule with potential biological activities. This article reviews its biological properties based on available literature and research findings.

Structure and Properties

This compound features a unique spiro structure that combines elements of tetrahydropyrrole and indole. Its molecular formula is C24H22BrN3O4, and it possesses several functional groups that may contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that spiro-pyrrole derivatives can induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of the cell cycle.

Case Study:
A study conducted by Zhang et al. (2020) demonstrated that a related spiro compound inhibited the growth of breast cancer cells (MCF-7) by inducing G0/G1 phase arrest and promoting apoptosis. The compound was found to activate the p53 pathway, leading to increased expression of pro-apoptotic proteins.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds containing bromophenyl groups have shown efficacy against various bacterial strains.

Research Findings:
In vitro studies reported by Lee et al. (2021) showed that similar bromophenyl derivatives exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes.

The proposed mechanisms for the biological activities of this compound include:

  • Apoptosis Induction: Activation of intrinsic pathways leading to caspase activation.
  • Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle progression disruption.
  • Antimicrobial Action: Disruption of microbial cell membranes and interference with metabolic processes.

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineIC50/Minimum Inhibitory ConcentrationReference
AnticancerMCF-7 (Breast Cancer)15 µMZhang et al. (2020)
AntibacterialStaphylococcus aureus32 µg/mLLee et al. (2021)
AntibacterialEscherichia coli25 µg/mLLee et al. (2021)

Comparison with Similar Compounds

Core Structure and Stereochemistry

Compound Core Structure Stereochemistry Key Substituents
Target Compound Spiro[pyrrolo[3,4-c]pyrrole-indole] (1S,3R,3aR,6aS) 4-Bromophenyl, 4-hydroxyphenylmethyl
(3'aS,6'aR)-7-Chloro-3'-[(4-hydroxyphenyl)methyl]-... () Spiro[indole-pyrrolo[3,4-c]pyrrole] (3'aS,6'aR) 4-Hydroxyphenylmethyl, phenylethyl, chloro
(3R,3aR,6aS)-5-(5-Chloro-2-methylphenyl)... () Spiro[furo[3,4-c]pyrrole-indene] (3R,3aR,6aS) 5-Chloro-2-methylphenyl, 4-chlorophenyl
(3'R,3a'S,6a'R)-3'-Phenyl-... () Spiro[indene-pyrrolo[3,4-c]pyrrole] (3'R,3a'S,6a'R) Phenyl, p-tolyl

Key Observations :

  • The target compound shares the pyrrolo[3,4-c]pyrrole core with and analogs but differs in fused rings (indole vs. indene or furo systems).
  • Stereochemical complexity is conserved across analogs, with and sharing similar R/S configurations .

Physicochemical Properties

Compound Melting Point (°C) IR Features (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound Not reported Likely C=O (~1650–1720) N/A (insufficient data)
3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-...) () 192–193 C=S (1167), C=O (1651) 12.05 (NH), 7.25 (NH2), 6.73–6.88 (pyrazoline H)
4a () 271–273 C=O (~1700) Aromatic H: 7.5–8.0; NH: ~10–12
5-(4-Bromo-3-(4-chlorophenyl)-...) () 129–130 SO₂ (1163, 1315), C=O (1670) 11.06 (NH), 7.63 (NH2), 7.80–8.10 (ArH)

Key Observations :

  • Bromophenyl-containing analogs () exhibit lower melting points (129–193°C) compared to phenyl-substituted spiro compounds in (271–285°C), suggesting enhanced crystallinity with aromatic substituents.
  • IR spectra consistently show strong C=O stretches (~1650–1720 cm⁻¹), confirming the trione system’s presence in the target compound .

Comparison :

  • MCRs () offer modularity for substituent variation, while strain-driven methods () prioritize stereochemical fidelity.

Functional Group Impact

  • ’s chlorophenyl group.
  • 4-Hydroxyphenylmethyl: Introduces hydrogen-bond donor capacity, absent in ’s methyl/chloro substituents.
  • Trione System : Increases metabolic stability compared to ’s carbothioamide group.

Preparation Methods

Multicomponent Reactions

  • Multicomponent 1,3-Dipolar Cycloaddition : This method involves the sequential addition of a primary amine to maleimides followed by an aldehyde. The order of addition is critical for achieving high yields. This method has been shown to produce spiro compounds efficiently under mild conditions.

Diels-Alder Reactions

  • Diels-Alder or Michael Addition : Utilizing a Diels-Alder reaction or a Michael addition with maleimides can lead to the formation of the desired spirocyclic structure. A catalyst such as DABCO can facilitate this reaction in toluene at room temperature.

Condensation Reactions

  • Condensation with Maleic Anhydride : The reaction of substituted anilines with maleic anhydride in acetic acid can yield maleimide intermediates, which are crucial for further transformations into the target compound. The process typically involves heating under reflux for several hours to ensure complete conversion.

Functionalization Steps

  • Bromination and Hydroxylation : The introduction of bromine and hydroxyl groups can be achieved through electrophilic aromatic substitution reactions. The presence of electron-donating groups on the aromatic rings can enhance the reactivity towards these substitutions.

Summary of Reaction Conditions

Step Reaction Conditions Yield (%) Notes
Multicomponent Cycloaddition Room temperature, toluene High Key step for spiro framework
Diels-Alder Reaction Room temperature, toluene Moderate Requires careful control of conditions
Condensation with Maleic Anhydride Reflux in acetic acid High Essential for maleimide formation
Bromination Electrophilic substitution conditions Variable Depends on substituent effects
Hydroxylation Electrophilic substitution Variable Requires activation of aromatic rings

Recent studies emphasize the importance of reaction conditions and the choice of solvents in optimizing yields and selectivity for such complex organic syntheses. For instance:

  • The use of toluene as a solvent has been favored due to its ability to dissolve various reactants while maintaining a suitable reaction environment.

  • The introduction of catalysts like DABCO has been found to significantly enhance reaction rates and yields in multicomponent reactions.

  • The sequential approach in multicomponent reactions allows for greater control over stereochemistry and functional group placement, which is crucial for synthesizing compounds with specific biological activities.

The preparation methods for (1S,3R,3aR,6aS)-5-(4-bromophenyl)-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione involve a combination of multicomponent reactions, condensation techniques, and functionalization steps. Each method presents unique challenges and opportunities that must be carefully managed to achieve high yields and desired purity levels.

Q & A

Q. What are the typical synthetic routes for preparing spiro-pyrroloindole derivatives like this compound, and how can purity be ensured?

The synthesis of spiro-pyrroloindole derivatives often involves multi-step reactions, including cycloaddition, alkylation, and oxidation. For example, describes the synthesis of analogous spiro compounds via refluxing with chloranil in xylene, followed by purification through recrystallization from methanol . Purity is typically confirmed using 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry (MS), with melting point analysis as a supplementary check . Methodological rigor includes optimizing reaction time (25–30 hours) and stoichiometric ratios (e.g., 1:1.4 molar ratio of precursor to chloranil) to minimize byproducts .

Q. How is the stereochemistry of this compound verified, given its complex spiro architecture?

Stereochemical confirmation relies on X-ray crystallography, as demonstrated in and for related spiro compounds. Single-crystal X-ray diffraction (SCXRD) provides unambiguous assignment of configurations (e.g., 3aR,6aS) and bond angles . For preliminary analysis, 1H^1H-NMR coupling constants and NOESY experiments can infer spatial arrangements of substituents .

Q. What are the primary techniques for characterizing the electronic and structural properties of this compound?

Key techniques include:

  • NMR spectroscopy : Assigns proton environments and confirms functional groups (e.g., bromophenyl, hydroxyphenyl) .
  • MS (EI 70 eV) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves 3D structure, including spiro-conjugation and torsion angles .
  • FT-IR : Identifies carbonyl (C=O) and hydroxyl (-OH) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound, such as variability in solubility or target affinity?

Discrepancies often arise from differences in stereochemical purity, polymorphic forms, or solvent systems. highlights that spiro compounds' ADMET properties (e.g., solubility, lipophilicity) are highly sensitive to substituent stereochemistry . To address variability:

  • Reproduce synthesis : Ensure consistent stereochemical control (e.g., via chiral HPLC).
  • Polymorph screening : Use solvent-drop grinding or thermal analysis to identify stable crystalline forms.
  • Computational modeling : Predict solubility parameters using COSMO-RS or molecular dynamics simulations .

Q. What experimental strategies are recommended for optimizing the reaction yield of this compound while maintaining stereoselectivity?

outlines controlled synthesis approaches for structurally related reagents. Key strategies include:

  • Catalyst screening : Test Brønsted/Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency.
  • Temperature gradients : Use stepwise heating (e.g., 80°C → 120°C) to balance reaction rate and stereochemical fidelity .
  • Protecting groups : Temporarily block reactive hydroxyl or amine groups to prevent side reactions during spiro-ring formation .

Q. How can researchers validate the proposed mechanism of action for this compound in target binding studies?

Advanced methods include:

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm ligand-receptor interactions.
  • X-ray co-crystallography : Resolve the compound bound to its target protein (e.g., kinases, GPCRs) to identify critical binding motifs .
  • Mutagenesis assays : Modify key residues in the target protein to assess the impact on binding affinity .

Methodological Guidance

Q. What analytical workflows are recommended for detecting degradation products or impurities in this compound?

Implement a tiered approach:

  • HPLC-DAD/MS : Monitor purity and identify degradation products via retention time and mass fragmentation .
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to simulate stability challenges .
  • Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., maleic acid) to quantify impurities .

Q. How can computational tools aid in predicting the compound’s pharmacokinetic (PK) properties?

Leverage software like Schrödinger’s QikProp or SwissADME to predict:

  • Lipophilicity (LogP) : Influenced by the bromophenyl and hydroxyphenyl groups .
  • Metabolic stability : Cytochrome P450 interactions inferred from structural analogs in .
  • Blood-brain barrier (BBB) penetration : Predicted via molecular weight (<500 Da) and polar surface area (<90 Ų) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.